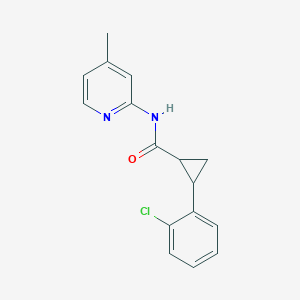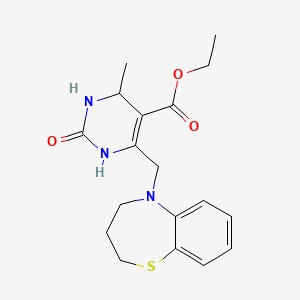
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. FPPP has been widely studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the modulation of serotonin and dopamine neurotransmission in the brain. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it prevents the reuptake of these neurotransmitters back into the presynaptic neuron. This leads to an increase in the concentration of serotonin and dopamine in the synaptic cleft, which in turn enhances their neurotransmission.
Biochemical and Physiological Effects:
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and enhanced cognitive function. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to have neuroprotective effects, particularly in models of cerebral ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide for lab experiments is its high selectivity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitters in the brain. However, one of the limitations of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is its relatively low potency compared to other compounds in its class, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
Future research on 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Additionally, future studies could investigate the use of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in combination with other compounds to enhance its efficacy and reduce potential side effects. Finally, the development of more potent and selective derivatives of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide could lead to the discovery of new therapeutic agents for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide involves the reaction of 2-fluorophenylpiperazine with propargylamine in the presence of a catalyst such as copper iodide. The resulting product is then reacted with phosgene to form the carboxamide group. The overall yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a high affinity for serotonin and dopamine receptors in the brain, which are known to be involved in the regulation of mood, emotion, and cognition.
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O/c1-2-7-16-14(19)18-10-8-17(9-11-18)13-6-4-3-5-12(13)15/h2-6H,1,7-11H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBOLIQQOMGRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-prop-2-enylpiperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-dihydro-2H-quinolin-1-yl-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7461436.png)

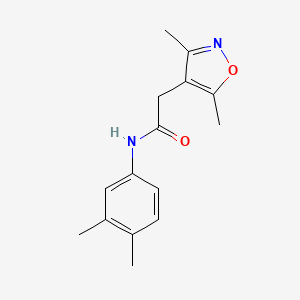
![3-[1-[2-[2-(methylsulfanylmethyl)benzimidazol-1-yl]acetyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7461464.png)
![N-[2-(difluoromethylsulfanyl)phenyl]benzamide](/img/structure/B7461478.png)
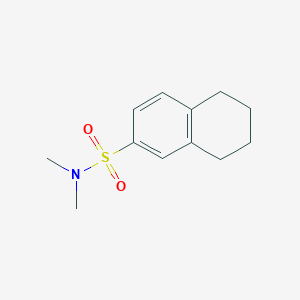
![2-(Benzimidazol-1-ylmethyl)-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461501.png)
![N-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxamide](/img/structure/B7461502.png)
![N-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7461507.png)
![(7-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7461509.png)
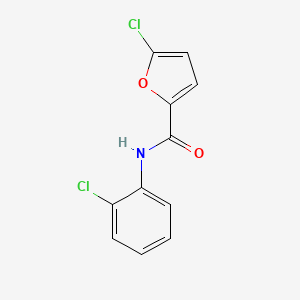
![2-[benzenesulfonyl(methyl)amino]-N,N-dimethylacetamide](/img/structure/B7461526.png)
